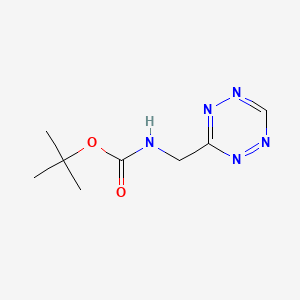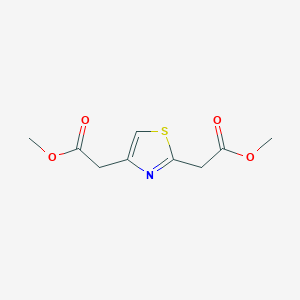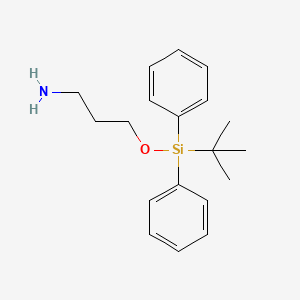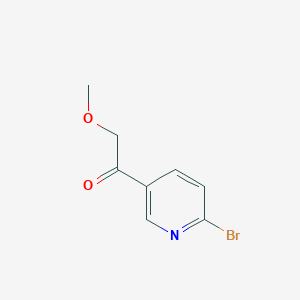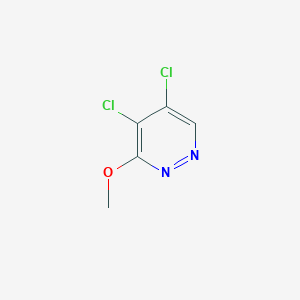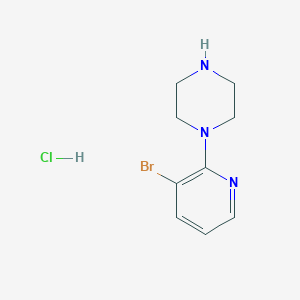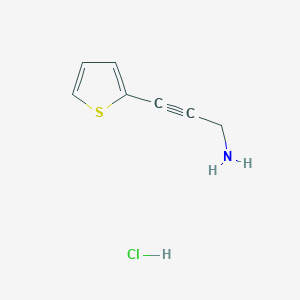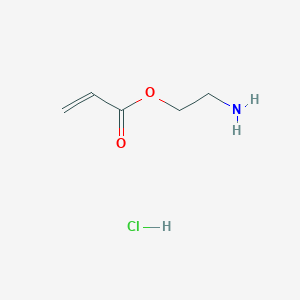
2-Aminoethyl acrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Aminoethyl acrylate hydrochloride typically involves the reaction of methacrylic acid with ethanolamine in the presence of hydrochloric acid. The reaction conditions usually include heating the mixture to around 110°C with stirring .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of ketimine compounds of 2-aminoethyl methacrylate, which are reacted with water and hydrogen chloride to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethyl acrylate hydrochloride undergoes various chemical reactions, including:
Polymerization: Due to the presence of the methacrylate group, it can undergo free radical polymerization.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Major Products Formed
Polymerization: Poly(2-aminoethyl methacrylate) is a common product.
Substitution: Various substituted aminoethyl methacrylates can be formed.
Aplicaciones Científicas De Investigación
2-Aminoethyl acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials and hydrogels.
Medicine: Employed in the development of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and medical devices.
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl acrylate hydrochloride involves its ability to undergo polymerization and form biocompatible materials. The methacrylate group allows it to participate in free radical polymerization, while the amino group can interact with various biological molecules, making it useful in biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethyl methacrylate: Similar in structure but without the hydrochloride group.
Methacrylic acid: The parent compound from which 2-Aminoethyl acrylate hydrochloride is derived.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacrylate group with the biological compatibility of the amino group. This makes it particularly valuable in the synthesis of biocompatible polymers and materials .
Propiedades
IUPAC Name |
2-aminoethyl prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-5(7)8-4-3-6;/h2H,1,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZNKULUVFFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
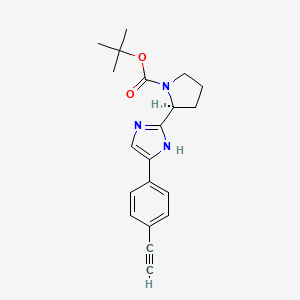
![tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B8268656.png)
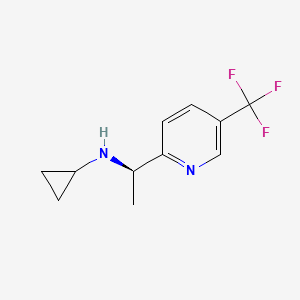
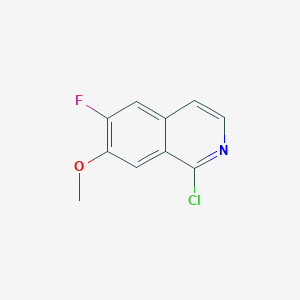
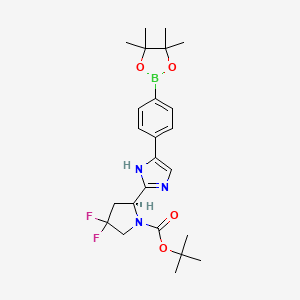
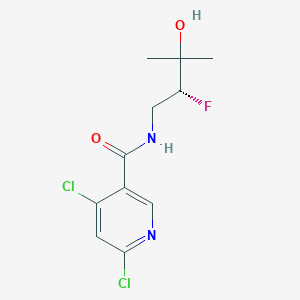
![ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8268709.png)
